molecular formula C10H14N2O3S B14773490 4-Amino-N-isobutyryl-benzenesulfonamide

4-Amino-N-isobutyryl-benzenesulfonamide

Cat. No.: B14773490
M. Wt: 242.30 g/mol
InChI Key: QXFGFBHGALLBRK-UHFFFAOYSA-N
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Description

N-((4-Aminophenyl)sulfonyl)isobutyramide is an organic compound that features a sulfonamide group attached to an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Aminophenyl)sulfonyl)isobutyramide typically involves the reaction of 4-aminobenzenesulfonyl chloride with isobutyramide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

Industrial production of N-((4-Aminophenyl)sulfonyl)isobutyramide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-Aminophenyl)sulfonyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4-Aminophenyl)sulfonyl)isobutyramide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-((4-Aminophenyl)sulfonyl)isobutyramide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus acting as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various fields .

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonyl-2-methylpropanamide

InChI

InChI=1S/C10H14N2O3S/c1-7(2)10(13)12-16(14,15)9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

QXFGFBHGALLBRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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